molecular formula C7H7N3O B1455721 5-acetyl-2-methyl-1H-imidazole-4-carbonitrile CAS No. 1306604-08-9

5-acetyl-2-methyl-1H-imidazole-4-carbonitrile

Cat. No.: B1455721
CAS No.: 1306604-08-9
M. Wt: 149.15 g/mol
InChI Key: JZDWUXYSBCBLDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-acetyl-2-methyl-1H-imidazole-4-carbonitrile” is a heterocyclic compound that contains an imidazole ring and a nitrile group. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H11N3O and its molecular weight is 177.2 .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis of Imidazole Derivatives

Imidazole derivatives, including those similar to 5-acetyl-2-methyl-1H-imidazole-4-carbonitrile, are often synthesized for their potential applications in medicinal chemistry and materials science. For example, a study by Khalafy et al. (2014) details a novel synthesis approach for 2-aryl-6-(arylamino)-1H-imidazo[1,2-b]pyrazole-7-carbonitriles via cyclocondensation, showcasing the versatility of imidazole derivatives in synthesizing complex heterocyclic compounds (Khalafy, Marjani, & Salami, 2014).

Chemical Interactions and Crystal Structures

Imidazole derivatives' interactions and crystal structures offer valuable insights into their potential applications in material science and drug design. Kubicki (2004) explored the weak intermolecular interactions in imidazole derivatives, shedding light on their structural and electronic properties, which are crucial for designing new materials and pharmaceuticals (Kubicki, 2004).

Novel Synthetic Routes

Research by Mlostoń et al. (2000) on synthesizing imidazole derivatives using 2-unsubstituted 1H-imidazole 3-oxides presents innovative synthetic routes that could be applied to compounds like this compound. This study highlights the potential for developing new synthetic methodologies for imidazole-based compounds (Mlostoń, Celeda, Prakash, Olah, & Heimgartner, 2000).

Antiprotozoal Agents

Research on imidazo[1,2-a]pyridines by Ismail et al. (2004) for antiprotozoal applications suggests that structurally related imidazole compounds, including this compound, might possess biological activities worthy of exploration in the context of treating tropical diseases (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).

Mechanism of Action

Imidazole is better known due to its broad range of chemical and biological properties . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .

Properties

IUPAC Name

5-acetyl-2-methyl-1H-imidazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-4(11)7-6(3-8)9-5(2)10-7/h1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDWUXYSBCBLDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1)C(=O)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-acetyl-2-methyl-1H-imidazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-acetyl-2-methyl-1H-imidazole-4-carbonitrile
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
5-acetyl-2-methyl-1H-imidazole-4-carbonitrile
Reactant of Route 4
5-acetyl-2-methyl-1H-imidazole-4-carbonitrile
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5-acetyl-2-methyl-1H-imidazole-4-carbonitrile
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-acetyl-2-methyl-1H-imidazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.